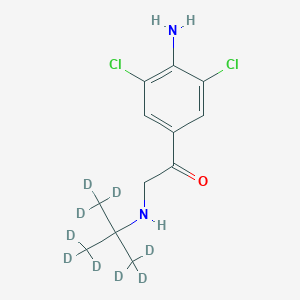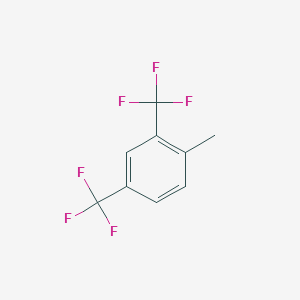
2,4-Bis(trifluoromethyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,4-Bis(trifluoromethyl)toluene often involves coupling reactions. For instance, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Another method involves the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular structure of 2,4-Bis(trifluoromethyl)toluene is represented by the formula C9H6F6. The InChI code for this compound is 1S/C9H6F6/c1-5-2-3-6(8(10,11)12)4-7(5)9(13,14)15/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Analogs
One application of 2,4-bis(trifluoromethyl)toluene derivatives is in the synthesis of fluorinated analogs of natural compounds. For instance, 2-polyfluoroalkylchromones, when reacted with (perfluoroalkyl)trimethylsilanes, yield 2,2-bis(polyfluoroalkyl)chroman-4-ones through a high regioselective and good yield process. Such fluorinated analogs have potential applications in medicinal chemistry due to their altered physical and chemical properties compared to non-fluorinated counterparts (Sosnovskikh et al., 2003).
Development of Novel Pesticides
Another notable application is in the development of novel pesticides. 3,5-Bis-(trifluoromethyl)benzene, a related compound, plays a critical role in the synthetic process of Bistrifluron, a potent growth-retarding agent against pests. This process demonstrates the compound's utility in creating effective agricultural chemicals (Liu An-chan, 2015).
Interaction Studies with Ionic Liquids
Furthermore, 2,4-bis(trifluoromethyl)toluene derivatives have been used in studies to understand interactions between solute and solvent, particularly with ionic liquids. These studies provide insights into the behavior of toluene derivatives in different solvent environments, which is crucial for designing more efficient reaction processes and for applications in green chemistry (Gutel et al., 2009).
Photoelectrochemical Applications
Moreover, derivatives of 2,4-bis(trifluoromethyl)toluene have been investigated for their excited-state and photoelectrochemical behavior. For example, oligophenyleneethynylene coupled with pyrene demonstrates altered singlet and triplet excited-state properties, making it suitable for use as a light-harvesting molecule. This has potential applications in solar energy conversion and storage technologies (Matsunaga et al., 2008).
Material Synthesis
Safety and Hazards
2,4-Bis(trifluoromethyl)toluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are the carbon atoms that are to be coupled .
Mode of Action
In the context of SM cross-coupling reactions, 2,4-Bis(trifluoromethyl)toluene likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound plays a role in the formation of new carbon–carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
The compound is known to be a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of 2,4-Bis(trifluoromethyl)toluene can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Eigenschaften
IUPAC Name |
1-methyl-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)4-7(5)9(13,14)15/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIUGZLUAUOIRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373510 |
Source


|
| Record name | 2,4-Bis(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136664-96-5 |
Source


|
| Record name | 2,4-Bis(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136664-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


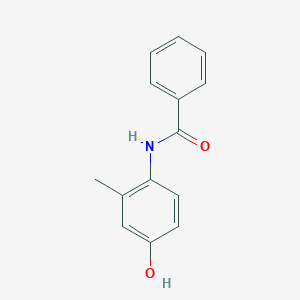
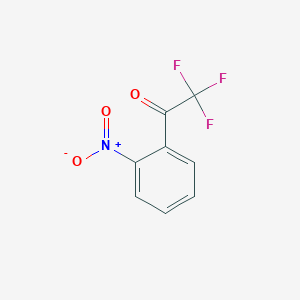
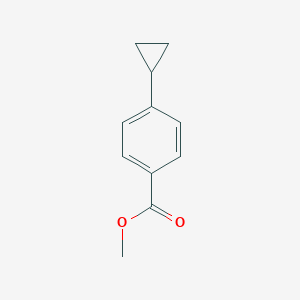
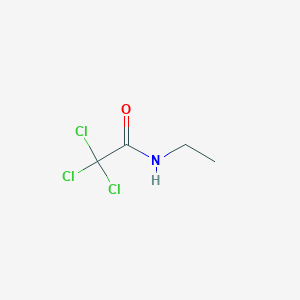


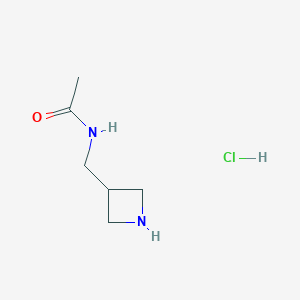
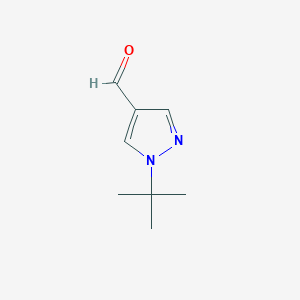

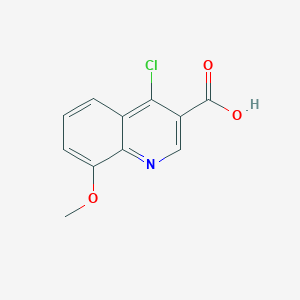

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
